molecular formula C13H19N3O4S2 B12698208 Ethanimidothioic acid, N-(((methyl((3-(3-pyridinyl)propoxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester CAS No. 84384-90-7

Ethanimidothioic acid, N-(((methyl((3-(3-pyridinyl)propoxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester

Katalognummer: B12698208
CAS-Nummer: 84384-90-7
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: OGSIROPIBBEHOG-RVDMUPIBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanimidothioic acid, N-(((methyl((3-(3-pyridinyl)propoxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester is a complex organic compound with the molecular formula C13H19N3O4S2 . This compound is characterized by its unique structure, which includes a pyridine ring, a propoxy group, and a sulfinyl group, among others. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanimidothioic acid, N-(((methyl((3-(3-pyridinyl)propoxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanimidothioic acid, N-(((methyl((3-(3-pyridinyl)propoxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, pH levels, and solvent systems.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions produce sulfides. Substitution reactions result in the replacement of functional groups with new nucleophiles.

Wissenschaftliche Forschungsanwendungen

Ethanimidothioic acid, N-(((methyl((3-(3-pyridinyl)propoxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Ethanimidothioic acid, N-(((methyl((3-(3-pyridinyl)propoxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream effects. The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Ethanimidothioic acid, N-(((methyl((3-(3-pyridinyl)propoxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester include other sulfinyl-containing compounds and pyridine derivatives. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture.

Uniqueness

What sets this compound apart is its combination of a pyridine ring, a propoxy group, and a sulfinyl group, which confer unique chemical properties and reactivity. This makes it a valuable compound for various scientific research applications, as it can participate in a wide range of chemical reactions and interact with diverse molecular targets.

Eigenschaften

CAS-Nummer

84384-90-7

Molekularformel

C13H19N3O4S2

Molekulargewicht

345.4 g/mol

IUPAC-Name

methyl (1E)-N-[methyl(3-pyridin-3-ylpropoxysulfinyl)carbamoyl]oxyethanimidothioate

InChI

InChI=1S/C13H19N3O4S2/c1-11(21-3)15-20-13(17)16(2)22(18)19-9-5-7-12-6-4-8-14-10-12/h4,6,8,10H,5,7,9H2,1-3H3/b15-11+

InChI-Schlüssel

OGSIROPIBBEHOG-RVDMUPIBSA-N

Isomerische SMILES

C/C(=N\OC(=O)N(C)S(=O)OCCCC1=CN=CC=C1)/SC

Kanonische SMILES

CC(=NOC(=O)N(C)S(=O)OCCCC1=CN=CC=C1)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.